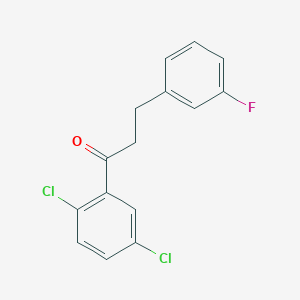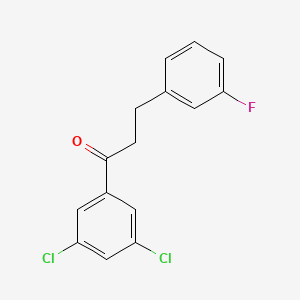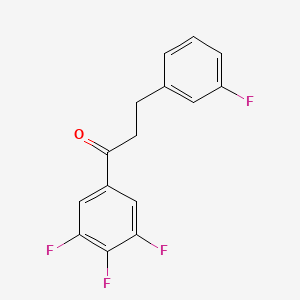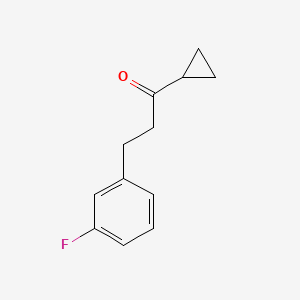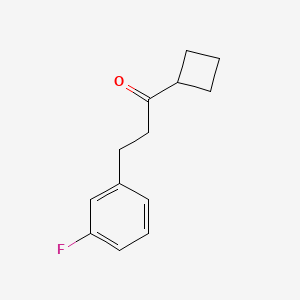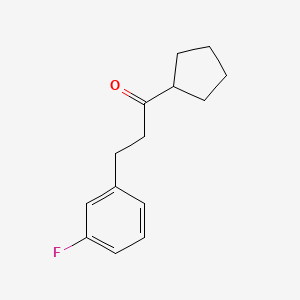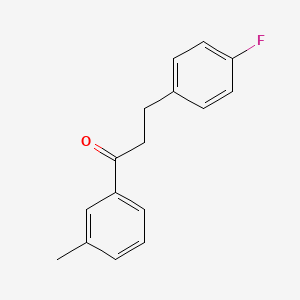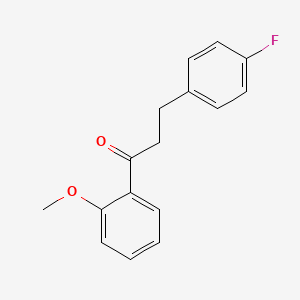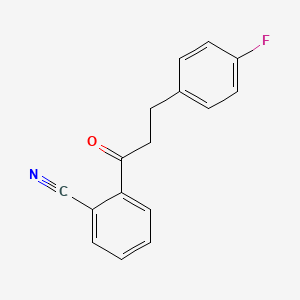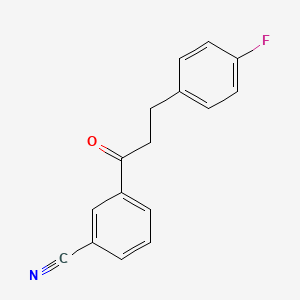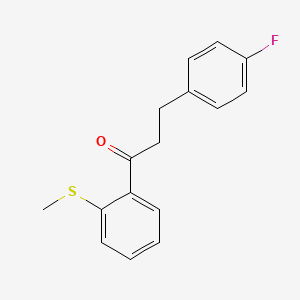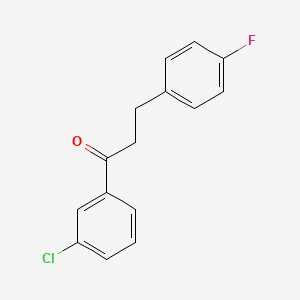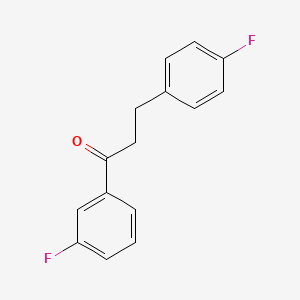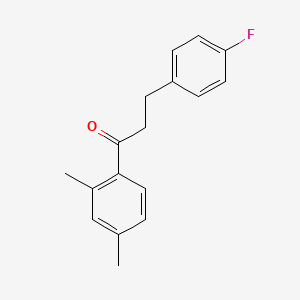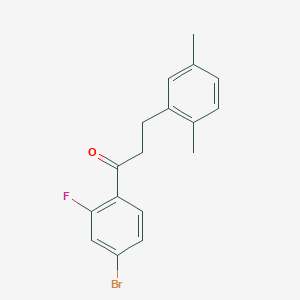
4'-Bromo-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4'-Bromo-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to the presence of bromo and fluoro substituents on its aromatic rings. While the specific compound is not directly studied in the provided papers, related compounds and reactions involving bromo- and fluoro-substituted phenols and propiophenones are discussed, which can provide insights into the behavior of similar compounds .
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed reactions, as seen in the multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides, leading to products like tetraarylethanes and diaryl isochromanones . Cathodic reduction in an aprotic medium is another method used to transform α-bromopropiophenone into other products, indicating the potential for electrochemical pathways in the synthesis of such compounds . These methods suggest that the synthesis of "4'-Bromo-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone" could potentially be achieved through similar palladium-catalyzed reactions or electrochemical reductions.
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using various spectroscopic techniques, including FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction . Theoretical investigations using DFT methods have also been employed to understand the molecular geometry, vibrational frequencies, and electronic properties . These studies provide a framework for analyzing the molecular structure of "4'-Bromo-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone" by suggesting that similar spectroscopic and theoretical methods could be applied to determine its structure.
Chemical Reactions Analysis
The chemical reactivity of bromo- and fluoro-substituted compounds includes electrophilic substitution reactions with rearrangements, as seen in the bromination of dimethylphenols . The presence of bromo and fluoro groups can influence the reaction pathways and the formation of products, which is important for understanding the potential reactions that "4'-Bromo-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their structural and electronic characteristics. For instance, the presence of halogen atoms can affect the polarity, boiling points, and solubility of the compounds . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential, have been studied to understand the reactivity and interactions of these molecules . These analyses are relevant for predicting the properties of "4'-Bromo-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone" and can guide further experimental studies.
Applications De Recherche Scientifique
Fluorination and Bromination Processes
The chemical compound 4'-Bromo-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone is closely related to various bromo and fluoro-substituted phenols and phenyl compounds, which are pivotal in fluorination and bromination processes. For instance, fluorination of related compounds using xenon difluoride has been explored, highlighting the formation of various bromo and fluoro derivatives (Koudstaal & Olieman, 2010). Similarly, the electrophilic substitution process with bromine on dimethylphenols leads to the creation of multiple bromo derivatives, showcasing the reactivity of such compounds in bromination reactions (Brittain et al., 1982).
Carbonic Anhydrase Inhibition
Compounds closely related to 4'-Bromo-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone, particularly various bromophenols, have demonstrated inhibitory properties against human carbonic anhydrase II, a critical enzyme in various physiological processes. This aspect underscores the potential therapeutic applications of such compounds in treating conditions like glaucoma and epilepsy (Balaydın et al., 2012).
Electrochemical Reduction
The electrochemical reduction of α-bromopropiophenone, a compound structurally similar to 4'-Bromo-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone, has been studied. This process results in the production of dimethyl-furans, indicating the potential utility of such compounds in synthetic organic chemistry (Barba et al., 1985).
Photoreaction Mechanisms
The photoreaction mechanisms of bromophenols, related to the bromo and fluoro substituents in the compound of interest, have been investigated. This research is crucial in understanding the photochemical behavior of such compounds, which could be relevant in the field of photochemistry and material science (Akai et al., 2002).
Safety And Hazards
This involves studying the safety and hazards associated with the compound, including its toxicity, flammability, and environmental impact.
Orientations Futures
This involves discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound.
Please note that the availability of this information can vary depending on how well-studied the compound is. For a novel or less-studied compound, some of this information may not be available. In such cases, experimental studies would be needed to gather this information. I hope this helps! If you have any other questions, feel free to ask.
Propriétés
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFO/c1-11-3-4-12(2)13(9-11)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMSCAPGMFMALF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=C(C=C(C=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644751 |
Source


|
| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
CAS RN |
898753-88-3 |
Source


|
| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

